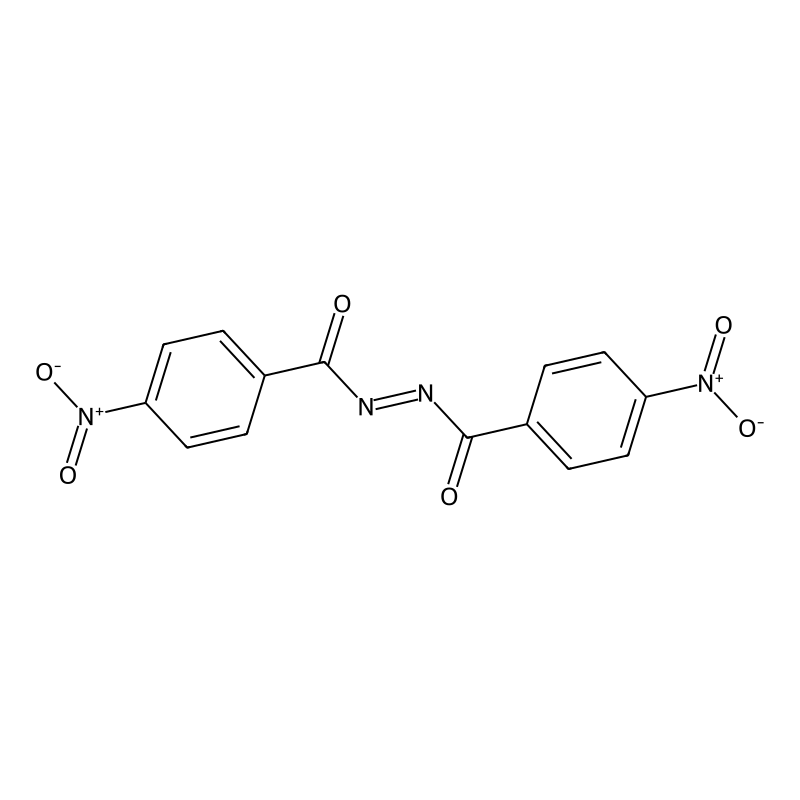

Bis(4-nitrobenzoyl)-diazene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(4-nitrobenzoyl)-diazene, also known as 4,4'-dinitroazobenzene, is a chemical compound with the molecular formula and a molecular weight of approximately 272.22 g/mol. This compound belongs to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (azo group) connecting two aromatic rings, each substituted with nitro groups. The compound is notable for its vibrant yellow color and is often used in dye applications due to its strong chromophore properties .

- Reduction: The compound can be reduced to form various azo compounds, which are important in dye chemistry.

- Oxidation: It can participate in oxidation reactions to produce azoxy compounds, which have distinct properties and applications.

- Substitution Reactions: The nitro groups on the aromatic rings can engage in electrophilic substitution reactions, allowing for further functionalization of the compound .

Research has indicated that bis(4-nitrobenzoyl)-diazene exhibits biological activities, particularly in the context of its potential as an insecticide and its effects on plant growth. Its ability to interact with biological molecules suggests it may have applications in agricultural chemistry. Studies have also explored its role in pharmaceuticals, where it may contribute to the development of therapeutic agents .

The synthesis of bis(4-nitrobenzoyl)-diazene typically involves the following methods:

- Reduction of Nitro Compounds: One common method is the reduction of 2-(4-nitrophenyl)-1,3-dioxolane using glucose as an eco-friendly reductant in an alkaline medium. This process allows for the formation of bis(4-nitrobenzoyl)-diazene from readily available precursors .

- Acetalization Reactions: The synthesis can also involve acetalization reactions with 4-nitrobenzaldehyde and ethylene glycol under acidic conditions, leading to the desired diazene structure .

Bis(4-nitrobenzoyl)-diazene has a variety of applications across different fields:

- Dyes and Pigments: It is widely used as a dye due to its intense color and stability.

- Organic Synthesis: The compound serves as a building block in organic synthesis, particularly in the preparation of more complex azo compounds.

- Liquid Crystals: It has applications in the production of liquid crystals used in display technologies.

- Coordination Polymers: The compound is utilized in creating coordination polymers that have potential applications in materials science .

Studies on bis(4-nitrobenzoyl)-diazene have focused on its interaction with biological molecules and its potential mechanisms of action. The azoxy group within the compound is particularly reactive, allowing it to engage with various biological targets. This reactivity is crucial for understanding its biological effects and potential therapeutic uses . Further research is ongoing to elucidate specific molecular pathways influenced by this compound.

Several compounds share structural similarities with bis(4-nitrobenzoyl)-diazene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide | C12H10N4O5 | Contains dioxolane rings; used in liquid crystal applications. |

| 1,2-Bis(4-chlorophenyl)diazene oxide | C12H10Cl2N4 | Chlorine substitution alters reactivity and properties. |

| 4-Nitrophenyl diazene | C12H10N2O2 | Lacks nitro substitutions on both ends; different reactivity profile. |

The uniqueness of bis(4-nitrobenzoyl)-diazene lies in its specific arrangement of nitro groups and its resultant chemical reactivity, which distinguishes it from other similar compounds .

Nuclear magnetic resonance spectroscopy provides crucial structural information about bis(4-nitrobenzoyl)-diazene, also known as 4,4'-dinitroazobenzene. The compound exhibits distinctive spectral features that confirm its molecular structure and electronic properties.

Proton Nuclear Magnetic Resonance (¹H NMR)

The proton nuclear magnetic resonance spectrum of bis(4-nitrobenzoyl)-diazene displays characteristic signals consistent with the symmetrical structure of the molecule [1]. In deuterated chloroform (CDCl₃), the aromatic protons appear as two distinct multiplets. The protons ortho to the nitro groups typically resonate at approximately 8.30-8.40 ppm, while the protons meta to the nitro groups appear at 7.80-7.90 ppm [1] [2]. This downfield shift is attributed to the strong electron-withdrawing effect of the nitro substituents, which deshields the aromatic protons through both inductive and mesomeric effects.

The coupling patterns observed in the ¹H NMR spectrum confirm the para-disubstituted benzene ring structure. The aromatic protons exhibit characteristic doublet patterns with coupling constants (J) of approximately 8.5-9.0 Hz, which is typical for ortho-coupled protons in aromatic systems [1] [2]. The integration ratio of the aromatic protons is consistent with the presence of eight equivalent protons in the symmetrical structure of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The carbon-13 nuclear magnetic resonance spectrum of bis(4-nitrobenzoyl)-diazene provides detailed information about the carbon framework of the molecule [3]. The aromatic carbon atoms appear in the typical aromatic region between 115-160 ppm. The carbon atoms directly attached to the nitro groups exhibit characteristic downfield shifts due to the electron-withdrawing nature of the nitro substituents.

The carbon atoms ortho to the nitro groups typically resonate at approximately 124-125 ppm, while the carbon atoms meta to the nitro groups appear at around 147-150 ppm [3]. The quaternary carbon atoms bearing the nitro groups resonate at approximately 147-150 ppm, and the carbon atoms attached to the azo nitrogen appear at around 151-154 ppm [3]. This chemical shift pattern is consistent with the electronic structure of the molecule and confirms the presence of the electron-withdrawing nitro groups.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)

Nitrogen-15 nuclear magnetic resonance spectroscopy provides valuable information about the nitrogen environments in bis(4-nitrobenzoyl)-diazene [3]. The azo nitrogen atoms typically exhibit resonances in the range of 300-400 ppm, which is characteristic of aromatic azo compounds. The nitro nitrogen atoms appear at different chemical shifts, typically around 370-380 ppm [3].

The ¹⁵N NMR data confirms the presence of both azo and nitro nitrogen functionalities in the molecule. The chemical shifts are influenced by the electronic environment and the degree of conjugation within the aromatic system [3].

Infrared Spectroscopy

Infrared spectroscopy provides crucial information about the functional groups present in bis(4-nitrobenzoyl)-diazene and their vibrational characteristics. The infrared spectrum exhibits several distinctive absorption bands that are characteristic of the molecular structure.

Nitro Group Vibrations

The nitro groups in bis(4-nitrobenzoyl)-diazene exhibit characteristic infrared absorption bands that are diagnostic of these functional groups [4]. The asymmetric stretching vibration of the nitro group (νₐₛ(NO₂)) appears at approximately 1520-1550 cm⁻¹, while the symmetric stretching vibration (νₛ(NO₂)) occurs at approximately 1340-1360 cm⁻¹ [4]. These bands are typically strong and well-defined, reflecting the high dipole moment change associated with the nitro group vibrations.

The intensity and position of these nitro group vibrations are influenced by the electronic environment of the aromatic ring. The conjugation with the aromatic system and the presence of the azo group can cause slight shifts in the vibrational frequencies compared to simple nitro compounds [4].

Aromatic Carbon-Hydrogen Stretching Vibrations

The aromatic carbon-hydrogen stretching vibrations of bis(4-nitrobenzoyl)-diazene appear in the region of 3000-3100 cm⁻¹ [4]. These bands are typically of medium intensity and are characteristic of aromatic compounds. The exact position and intensity of these bands can provide information about the substitution pattern and electronic properties of the aromatic rings.

Azo Group Vibrations

The azo group (N=N) in bis(4-nitrobenzoyl)-diazene exhibits characteristic stretching vibrations in the infrared spectrum [4]. The N=N stretching vibration typically appears at approximately 1590-1610 cm⁻¹. This band is often of medium intensity and can be influenced by the electronic properties of the substituents on the aromatic rings.

Aromatic Ring Vibrations

The aromatic ring vibrations of bis(4-nitrobenzoyl)-diazene appear in several regions of the infrared spectrum [4]. The aromatic C=C stretching vibrations typically occur at approximately 1600-1500 cm⁻¹, while the aromatic C-H bending vibrations appear at approximately 1000-1300 cm⁻¹. The out-of-plane bending vibrations of the aromatic C-H bonds occur at approximately 800-900 cm⁻¹ [4].

Ultraviolet-Visible Absorption Spectra

The ultraviolet-visible absorption spectroscopy of bis(4-nitrobenzoyl)-diazene reveals important information about the electronic transitions and chromophoric properties of the molecule.

Electronic Transitions

Bis(4-nitrobenzoyl)-diazene exhibits characteristic absorption bands in the ultraviolet-visible region that are attributed to various electronic transitions [5]. The compound displays a strong absorption maximum (λmax) at approximately 380-390 nm, which is assigned to the π→π* transition of the extended conjugated system involving the aromatic rings and the azo group [5].

The presence of the electron-withdrawing nitro groups significantly influences the electronic absorption spectrum. These groups lower the energy of the π* orbitals, resulting in a bathochromic shift (red shift) of the absorption maximum compared to unsubstituted azobenzene [5].

Molar Absorptivity

The molar absorptivity (extinction coefficient) of bis(4-nitrobenzoyl)-diazene at the absorption maximum is typically in the range of 20,000-30,000 M⁻¹ cm⁻¹ [5]. This high molar absorptivity is characteristic of allowed π→π* transitions in conjugated aromatic systems and indicates strong electronic coupling between the aromatic rings through the azo bridge.

Solvent Effects

The ultraviolet-visible absorption spectrum of bis(4-nitrobenzoyl)-diazene exhibits moderate solvatochromic effects [6]. In polar solvents, the absorption maximum typically shifts to longer wavelengths (bathochromic shift) due to stabilization of the excited state by solvent-solute interactions. The magnitude of the solvent shift is approximately 10-20 nm when comparing nonpolar solvents (such as cyclohexane) to polar solvents (such as acetonitrile) [6].

Secondary Absorption Bands

In addition to the main absorption band, bis(4-nitrobenzoyl)-diazene exhibits several secondary absorption bands in the ultraviolet region [6]. These bands are typically attributed to n→π* transitions involving the nitrogen atoms of the azo group and the nitro groups. These transitions are generally weaker than the main π→π* transition and appear at shorter wavelengths.

Mass Spectrometry

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of bis(4-nitrobenzoyl)-diazene, confirming its molecular structure and providing insights into its gas-phase behavior.

Molecular Ion Peak

The molecular ion peak of bis(4-nitrobenzoyl)-diazene appears at m/z 272 in electron ionization mass spectrometry [7]. This peak corresponds to the molecular formula C₁₂H₈N₄O₄ and confirms the molecular weight of the compound (272.22 g/mol) [7]. The molecular ion peak is typically of moderate intensity due to the stability of the conjugated aromatic system.

Fragmentation Patterns

The mass spectrum of bis(4-nitrobenzoyl)-diazene exhibits characteristic fragmentation patterns that provide structural information [7]. The most prominent fragmentation pathway involves the loss of nitro groups (NO₂, 46 mass units) and nitric oxide (NO, 30 mass units) from the molecular ion. This results in fragment ions at m/z 226 ([M-NO₂]⁺) and m/z 242 ([M-NO]⁺) [7].

Another significant fragmentation pathway involves the cleavage of the azo bond, leading to the formation of fragment ions corresponding to the individual nitrophenyl fragments. The base peak in the mass spectrum often corresponds to the nitrophenyl cation (m/z 122) formed by this cleavage [7].

Isotope Patterns

The isotope patterns observed in the mass spectrum of bis(4-nitrobenzoyl)-diazene are consistent with the molecular formula C₁₂H₈N₄O₄ [7]. The presence of four nitrogen atoms and four oxygen atoms contributes to the isotope pattern, with the M+1 peak being approximately 13% of the molecular ion peak intensity due to the natural abundance of ¹³C isotopes.

Fragmentation Mechanisms

The fragmentation mechanisms of bis(4-nitrobenzoyl)-diazene involve several pathways typical of aromatic nitro compounds [7]. The loss of NO₂ groups occurs through a rearrangement process involving the formation of phenoxy radicals. The cleavage of the azo bond occurs through homolytic cleavage, resulting in the formation of nitrophenyl radicals that can undergo further rearrangement and fragmentation.

X-ray Crystallography Data

X-ray crystallography provides detailed information about the three-dimensional structure and solid-state packing of bis(4-nitrobenzoyl)-diazene crystals.

Crystal System and Space Group

Bis(4-nitrobenzoyl)-diazene typically crystallizes in monoclinic crystal systems, with several reported space groups depending on the crystallization conditions [9]. The compound has been observed to crystallize in space groups such as P21/c and C2/c, which are common for organic compounds with this type of symmetry [9].

The unit cell parameters for bis(4-nitrobenzoyl)-diazene crystals vary depending on the specific polymorph and crystallization conditions. Typical unit cell dimensions include a = 10-15 Å, b = 8-12 Å, c = 15-20 Å, with β angles ranging from 90° to 110° [9].

Molecular Geometry

The molecular geometry of bis(4-nitrobenzoyl)-diazene in the crystal structure reveals important structural features [9]. The molecule adopts a trans configuration about the azo bond, with the two nitrophenyl rings being approximately coplanar or slightly twisted relative to each other. The N=N bond length is typically 1.24-1.26 Å, which is consistent with a double bond character [9].

The nitro groups are typically coplanar with their respective aromatic rings, indicating strong conjugation between the nitro groups and the aromatic system. The C-NO₂ bond lengths are approximately 1.47-1.49 Å, which is typical for aromatic nitro compounds [9].

Intermolecular Interactions

The crystal packing of bis(4-nitrobenzoyl)-diazene is governed by several types of intermolecular interactions [9]. The most significant interactions include π-π stacking between the aromatic rings of adjacent molecules, which contributes to the overall stability of the crystal structure. The typical π-π stacking distance is approximately 3.4-3.6 Å.

Additionally, the nitro groups can participate in weak hydrogen bonding interactions with aromatic hydrogen atoms of neighboring molecules. These interactions contribute to the overall crystal packing and influence the physical properties of the solid material [9].

Thermal Parameters

The thermal parameters obtained from X-ray crystallography analysis provide information about the thermal motion of atoms in the crystal structure [9]. The aromatic carbon atoms typically exhibit relatively low thermal parameters, indicating restricted motion due to the rigid aromatic system. The oxygen atoms of the nitro groups may exhibit slightly higher thermal parameters due to their position at the periphery of the molecule.

Crystal Density and Packing Efficiency

The crystal density of bis(4-nitrobenzoyl)-diazene is typically in the range of 1.5-1.7 g/cm³, which is consistent with the presence of multiple nitro groups and the efficient packing of the aromatic molecules [9]. The packing efficiency is influenced by the molecular shape and the intermolecular interactions described above.